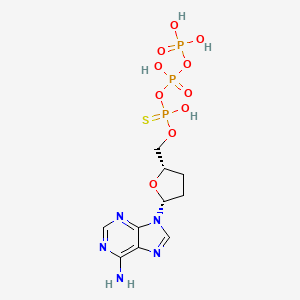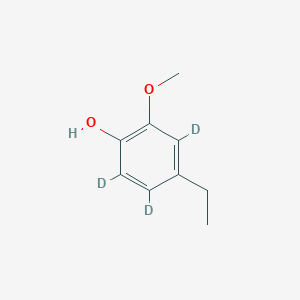
4-Ethyl-2-methoxyphenol-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-methoxyphenol-d3, also known as 4-Ethylguaiacol-d3, is a deuterated derivative of 4-Ethyl-2-methoxyphenol. This compound is primarily used as an isotope-labeled compound in scientific research. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxyphenol-d3 typically involves the deuteration of 4-Ethyl-2-methoxyphenol. One common method is the catalytic hydrogenation of 4-Ethyl-2-methoxyphenol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The final product is then purified using techniques such as distillation and chromatography to achieve the desired deuterium content .
化学反応の分析
Types of Reactions
4-Ethyl-2-methoxyphenol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent phenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenol and other reduced forms.
Substitution: Halogenated, nitrated, and other substituted phenols.
科学的研究の応用
4-Ethyl-2-methoxyphenol-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry .
作用機序
The mechanism of action of 4-Ethyl-2-methoxyphenol-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect its pharmacokinetics and metabolism, leading to differences in its biological activity compared to its non-deuterated counterpart. The compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
類似化合物との比較
Similar Compounds
4-Ethyl-2-methoxyphenol: The non-deuterated form of the compound.
4-Ethyl-2-methoxyphenol-d2: A partially deuterated form with two deuterium atoms.
4-Ethyl-2-methoxyphenol-d5: A more heavily deuterated form with five deuterium atoms
Uniqueness
4-Ethyl-2-methoxyphenol-d3 is unique due to its specific deuterium labeling, which allows for precise tracking and quantification in various scientific studies. This makes it a valuable tool in research areas where understanding the detailed behavior of the compound is crucial .
特性
分子式 |
C9H12O2 |
|---|---|
分子量 |
155.21 g/mol |
IUPAC名 |
2,3,5-trideuterio-4-ethyl-6-methoxyphenol |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i4D,5D,6D |
InChIキー |
CHWNEIVBYREQRF-WVALGTIDSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1CC)[2H])OC)O)[2H] |
正規SMILES |
CCC1=CC(=C(C=C1)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(2R,4S,5S)-5-(7-amino-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15136248.png)
![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)
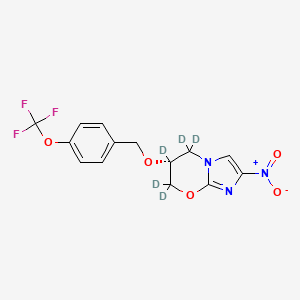
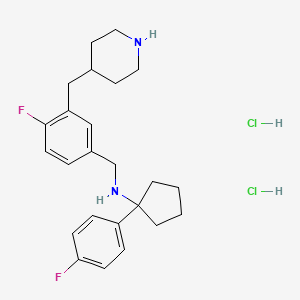
![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15136261.png)
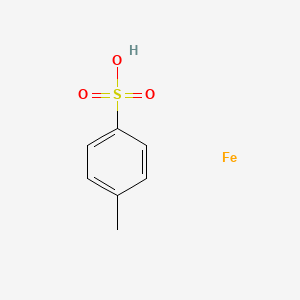


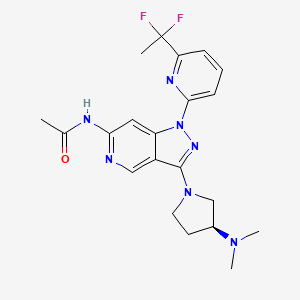
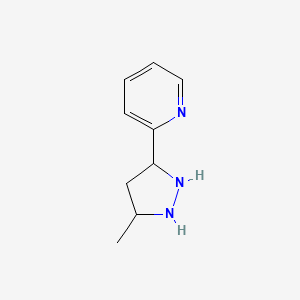
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)
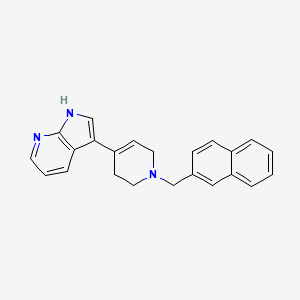
![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)
